N-(4-fluoro-3-nitrophenyl)-2-[4-(4-fluorophenyl)piperazino]acetamide
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Overview
Description
N-(4-fluoro-3-nitrophenyl)-2-[4-(4-fluorophenyl)piperazino]acetamide is a complex organic compound characterized by the presence of fluorine and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-3-nitrophenyl)-2-[4-(4-fluorophenyl)piperazino]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nucleophilic substitution reaction of 4-fluoro-3-nitroaniline with 4-fluorobenzyl chloride to form an intermediate, which is then reacted with piperazine to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Advanced techniques such as micro-flow technologies and the use of stabilized catalysts can be employed to optimize the reaction conditions and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-3-nitrophenyl)-2-[4-(4-fluorophenyl)piperazino]acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using hydrogenation reactions with catalysts like palladium on carbon.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: Depending on the nucleophile used, various substituted derivatives can be obtained.
Scientific Research Applications
N-(4-fluoro-3-nitrophenyl)-2-[4-(4-fluorophenyl)piperazino]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific properties
Mechanism of Action
The mechanism of action of N-(4-fluoro-3-nitrophenyl)-2-[4-(4-fluorophenyl)piperazino]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and specificity, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluoro-3-nitrophenyl)acetamide
- 4-fluoro-3-nitrobenzyl alcohol
- 4-fluoro-3-nitrobenzonitrile
Uniqueness
N-(4-fluoro-3-nitrophenyl)-2-[4-(4-fluorophenyl)piperazino]acetamide is unique due to the combination of its structural features, including the piperazine ring and dual fluorine atoms. This structure imparts distinct chemical and biological properties, differentiating it from other similar compounds .
Properties
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N4O3/c19-13-1-4-15(5-2-13)23-9-7-22(8-10-23)12-18(25)21-14-3-6-16(20)17(11-14)24(26)27/h1-6,11H,7-10,12H2,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UURMPELEZSQICI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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